![molecular formula C16H25BrN2 B2762385 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane CAS No. 1490931-75-3](/img/structure/B2762385.png)
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane” is a chemical compound with the CAS number 1490931-75-3 . It has a molecular weight of 325.29 and a molecular formula of C16H25BrN2 .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane” consists of 16 carbon atoms, 25 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
The boiling point and storage conditions of “1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane” are not specified .
Wissenschaftliche Forschungsanwendungen
Diazepane Chemistry and Modifications
Chemical Modifications and Reactivity : The study on diazepines, specifically the bromination reactions of 2,3-dihydro-1H-1,4-diazepines, indicates that bromination typically occurs at the 6-position. Such modifications underline the chemical flexibility and reactivity of diazepane derivatives, providing a foundation for further synthetic applications, including pharmaceuticals and materials science. The study also discusses the reactivity of these compounds with different nucleophiles, showcasing their potential in diverse chemical syntheses (Gorringe et al., 1969).
Catalytic Applications and Material Science
Catalysis and Polymerization : Diazepane derivatives have been investigated for their role in catalysis, such as in olefin epoxidation reactions. The study on manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, explores their effectiveness in epoxidation reactions. This highlights the potential of diazepane-based compounds in catalysis, offering insights into their utility in industrial chemistry (Sankaralingam & Palaniandavar, 2014).
Synthetic Utility and Methodology Development
Synthetic Approaches : The synthetic versatility of diazepane derivatives is further exemplified by studies focused on their synthesis. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate showcases the methodologies developed for producing key intermediates of therapeutic agents, indicating the relevance of diazepane derivatives in pharmaceutical synthesis (Gomi et al., 2012).
Pharmaceutical and Biological Research
Biological Activity and Drug Development : The research into 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety underlines the exploration of diazepane derivatives in drug development. These compounds have been synthesized and evaluated for their antimicrobial, antifungal, and anthelmintic activities, demonstrating the potential of diazepane derivatives in contributing to new therapeutic agents (Saingar et al., 2011).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2/c1-13(2)10-16-12-19(9-3-8-18-16)11-14-4-6-15(17)7-5-14/h4-7,13,16,18H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBFYJPKMHRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCCN1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

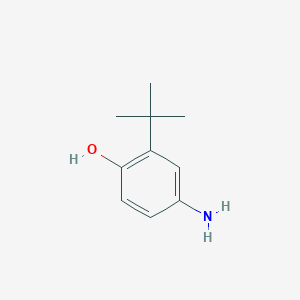

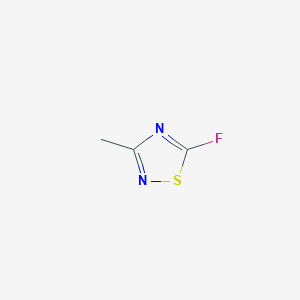
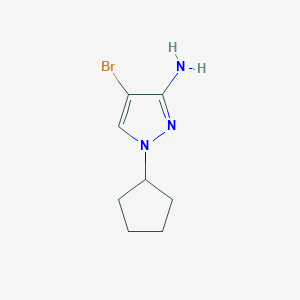
![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)
![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)
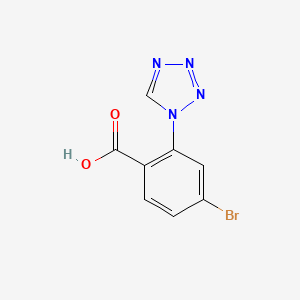
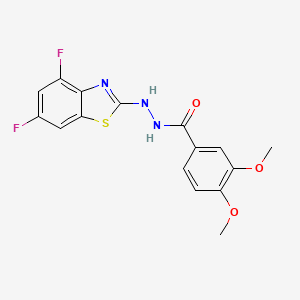
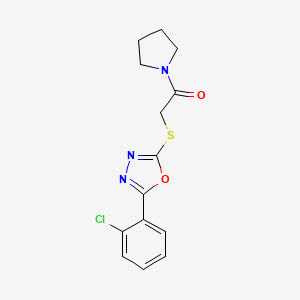

![3-(Iodomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2762322.png)
![N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2762324.png)